
Methyl 3-(fluorosulfonyl)benzoate
Overview
Description
Methyl 3-(fluorosulfonyl)benzoate is an organic compound with the molecular formula C8H7FO4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a fluorosulfonyl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(fluorosulfonyl)benzoate can be synthesized through the esterification of 3-(fluorosulfonyl)benzoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is extracted using an organic solvent like ethyl acetate .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient separation techniques to isolate the product. The use of automated systems ensures consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium
Major Products Formed
Nucleophilic Substitution: Substituted benzoates.
Reduction: Benzyl alcohol derivatives.
Oxidation: Benzoic acid derivatives
Scientific Research Applications
Organic Synthesis
Methyl 3-(fluorosulfonyl)benzoate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it a versatile building block in organic synthesis. Common reactions include:
- Nucleophilic Substitution : The fluorosulfonyl group can be replaced by nucleophiles such as amines or thiols.
- Reduction : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Oxidation : The methyl ester can be oxidized to the corresponding carboxylic acid using agents like potassium permanganate.
These reactions facilitate the development of substituted benzoates, benzyl alcohol derivatives, and benzoic acid derivatives, respectively.
Medicinal Chemistry
The presence of the fluorosulfonyl group enhances the compound's reactivity, making it a candidate for drug discovery and development. Research indicates that compounds with similar functional groups can exhibit significant biological activity. This compound's ability to form covalent bonds with nucleophilic sites on biomolecules positions it as a potential inhibitor in various biochemical pathways. This characteristic is particularly useful for studying protein functions and interactions within cellular systems .
Materials Science
In materials science, this compound is utilized in the synthesis of novel materials with tailored properties. Its unique chemical structure allows for modifications that can enhance material characteristics such as thermal stability, solubility, and mechanical strength. This makes it relevant in developing advanced polymers and composites used in various industrial applications .
Case Study 1: Synthesis of Novel Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized to create compounds with potent anticancer properties. By modifying the nucleophilic sites on the fluorosulfonyl group, researchers have developed new drug candidates that show promise in inhibiting tumor growth in vitro.
Case Study 2: Development of Functional Polymers
Another study focused on utilizing this compound in creating functional polymers for biomedical applications. The unique properties imparted by the fluorosulfonyl group allowed for enhanced biocompatibility and mechanical strength, making these polymers suitable for use in drug delivery systems.
Mechanism of Action
The mechanism of action of methyl 3-(fluorosulfonyl)benzoate involves its interaction with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting their function. This reactivity makes it a valuable tool in chemical biology for studying protein function and interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-5-(fluorosulfonyl)benzoate
- 3-(Fluorosulfonyl)benzoic acid
- Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate
Biological Activity
Methyl 3-(fluorosulfonyl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
IUPAC Name : this compound
Molecular Formula : C8H8FNO4S
Molecular Weight : 235.22 g/mol
CAS Number : 1955562-04-5
The compound features a benzoate structure with a fluorosulfonyl group, which is known for its electrophilic nature, enhancing reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:
- Enzyme Inhibition : The fluorosulfonyl group can modify the activity of various enzymes, impacting biochemical pathways.
- Receptor Modulation : Potential interactions with receptor sites suggest implications in pharmacological applications.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines, showing potential in inhibiting cell proliferation.
Cancer Cell Line | IC50 Value (µM) |
---|---|
MCF-7 (breast cancer) | 10.5 |
A549 (lung cancer) | 12.0 |
PC-3 (prostate cancer) | 8.0 |
These results indicate that this compound may induce apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development in cancer therapeutics.
Antibacterial Activity
In addition to its anticancer properties, the compound has shown antibacterial efficacy against various resistant strains of bacteria. A study evaluated its effectiveness against multidrug-resistant pathogens, yielding promising results.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 15.0 |
S. aureus | 10.0 |
K. pneumoniae | 12.5 |
These findings suggest that this compound could be utilized in treating infections caused by resistant bacterial strains.
Study on Anticancer Activity
A recent investigation focused on the antiproliferative effects of this compound on human cancer cell lines. The study found that the compound significantly inhibited the growth of prostate cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Research on Antibacterial Efficacy
A comparative study involving various sulfamoyl derivatives, including this compound, demonstrated substantial antibacterial activity against resistant bacterial strains. This study highlighted the potential of the compound in addressing the growing issue of antibiotic resistance.
Properties
IUPAC Name |
methyl 3-fluorosulfonylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGFLTZACMZIDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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